molecular formula C12H8ClI B2652136 4-Chloro-4'-iodobiphenyl CAS No. 60200-91-1

4-Chloro-4'-iodobiphenyl

Cat. No. B2652136
CAS RN: 60200-91-1
M. Wt: 314.55
InChI Key: HCHAMYGZDLHKMD-UHFFFAOYSA-N
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Description

4-Chloro-4’-iodobiphenyl is a chemical compound with the molecular formula C12H8ClI. It has a molecular weight of 314.55 . The IUPAC name for this compound is 4-chloro-4’-iodo-1,1’-biphenyl . It is a solid substance that is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 4-Chloro-4’-iodobiphenyl is 1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Chloro-4’-iodobiphenyl is a solid substance . It has a boiling point of 147-148°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloro-4'-iodobiphenyl has been utilized in various synthetic pathways. For instance, it is formed through the pyrolysis of biphenylene iodonium and has been used in the synthesis of different triphenylenes (Heaney & Lees, 1968). Additionally, this compound has shown utility in the synthesis of 2-alkynyl-7-azaindoles via palladium-catalyzed reactions, demonstrating its versatility in organic synthesis (Layek et al., 2009).

Metabolic Studies

  • The metabolism of this compound has been studied in vivo using rats, providing insights into the metabolic pathways of iodinated aromatic compounds. This research showed how the compound is excreted and transformed in the body, which is crucial for understanding its behavior in biological systems (Sinsheimer & Shum, 1981).

Enzymatic Metabolism and Interaction

  • The enzymatic metabolism of this compound has been explored, particularly focusing on its interaction with cytochrome P-450-dependent monooxygenases. This research is significant for understanding the detoxification processes and potential drug interactions in the liver (Parkinson & Safe, 1982).

Crystallographic and Structural Analysis

  • The compound's role in crystal structures and its interactions with other molecules have been a subject of research. For example, its incorporation in the crystal structures of certain boronic acids has been analyzed to understand the molecular interactions and packing in crystals (Shimpi et al., 2007). Additionally, its participation in halogen bonding within crystal structures has been documented, providing insights into the fundamental aspects of crystal engineering and design (Pigge et al., 2006).

Influence on Hepatic Function

  • The impact of this compound on hepatic function has been investigated, particularly in relation to its halogen substituents. Such studies are important for understanding the potential toxicological effects of halogenated compounds (Ecobichon et al., 1977).

Molecular Electronics and Photophysics

  • The photophysical properties of related compounds, such as 4-cyano-4'-iodobiphenyl, have been studied for their potential applications in molecular electronics. These studies contribute to the development of novel materials for technological applications (Sumii et al., 2010).

Nonlinear Optical Materials

  • Investigations into the hyperpolarizability and electronic properties of related compounds like 4-Methoxy-4'-Nitrobiphenyl have implications for the development of nonlinear optical materials. This research is crucial for advancing materials science, particularly in the field of photonics (Govindarasu & Kavitha, 2014).

Safety and Hazards

4-Chloro-4’-iodobiphenyl is classified as acutely toxic if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-chloro-4-(4-iodophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHAMYGZDLHKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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